molecular formula C32H27BrN2O4 B11655738 (5E)-5-[3-bromo-4-(naphthalen-2-ylmethoxy)benzylidene]-1-(4-tert-butylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[3-bromo-4-(naphthalen-2-ylmethoxy)benzylidene]-1-(4-tert-butylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11655738
M. Wt: 583.5 g/mol
InChI Key: MVYCJESDMMREHZ-YZSQISJMSA-N
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Description

(5E)-5-({3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE)-1-(4-TERT-BUTYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a naphthalene moiety, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE)-1-(4-TERT-BUTYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the brominated phenyl and naphthalene intermediates. These intermediates are then subjected to a series of condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE)-1-(4-TERT-BUTYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the brominated phenyl group.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

(5E)-5-({3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE)-1-(4-TERT-BUTYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-({3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE)-1-(4-TERT-BUTYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Ringer’s lactate solution: Although not structurally similar, it is used in medical applications like (5E)-5-({3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE)-1-(4-TERT-BUTYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE.

    Bromomethyl methyl ether: Shares the brominated functional group but differs in overall structure and applications.

Uniqueness

The uniqueness of (5E)-5-({3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE)-1-(4-TERT-BUTYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of a brominated phenyl group, a naphthalene moiety, and a diazinane trione core. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C32H27BrN2O4

Molecular Weight

583.5 g/mol

IUPAC Name

(5E)-5-[[3-bromo-4-(naphthalen-2-ylmethoxy)phenyl]methylidene]-1-(4-tert-butylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C32H27BrN2O4/c1-32(2,3)24-11-13-25(14-12-24)35-30(37)26(29(36)34-31(35)38)17-20-9-15-28(27(33)18-20)39-19-21-8-10-22-6-4-5-7-23(22)16-21/h4-18H,19H2,1-3H3,(H,34,36,38)/b26-17+

InChI Key

MVYCJESDMMREHZ-YZSQISJMSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC5=CC=CC=C5C=C4)Br)/C(=O)NC2=O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC5=CC=CC=C5C=C4)Br)C(=O)NC2=O

Origin of Product

United States

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